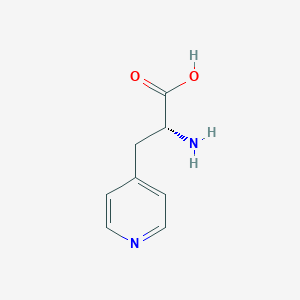

3-(4-Pyridyl)-D-alanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFVANSXYKWQOT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288560 | |

| Record name | (αR)-α-Amino-4-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37535-50-5 | |

| Record name | (αR)-α-Amino-4-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37535-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037535505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (αR)-α-Amino-4-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-4-Pyridylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQJ6W06CEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chiral Synthesis of 3-(4-Pyridyl)-D-alanine

Abstract

3-(4-Pyridyl)-D-alanine is a non-canonical amino acid of significant interest in pharmaceutical research and development, primarily serving as a crucial chiral building block in the synthesis of novel therapeutic agents, including neuroprotective drugs and peptide-based pharmaceuticals.[1] Its incorporation into molecular scaffolds can impart unique conformational constraints, enhance binding affinity, and improve metabolic stability. The stereospecific synthesis of the D-enantiomer, however, presents a considerable challenge, demanding precise control over the stereochemistry at the α-carbon. This in-depth technical guide provides a comprehensive overview of the core methodologies for the chiral synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical execution of three principal strategies: chemoenzymatic resolution, asymmetric hydrogenation, and chiral auxiliary-mediated synthesis. Each section will offer a critical evaluation of the methodology, detailed experimental protocols, and a discussion of the underlying principles that govern stereochemical outcomes.

Introduction: The Strategic Importance of this compound

The pyridine moiety of this compound is a key structural alert in medicinal chemistry, capable of participating in hydrogen bonding, metal coordination, and π-stacking interactions. The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, a desirable attribute for enhancing the in vivo half-life of peptide-based drugs. Consequently, robust and scalable methods for the enantioselective synthesis of this valuable building block are in high demand.

The primary challenge in synthesizing this compound lies in the creation of a single enantiomer. Traditional chemical syntheses often result in a racemic mixture of D- and L-enantiomers, which must then be resolved. Modern asymmetric synthesis seeks to circumvent this issue by directly producing the desired enantiomer in high purity. This guide will explore the most effective of these modern strategies.

Chemoenzymatic Synthesis: A Hybrid Approach to Enantiopurity

The chemoenzymatic approach leverages the strengths of both traditional organic synthesis and biocatalysis. A racemic precursor is first synthesized chemically, followed by an enzymatic resolution step that selectively acts on one enantiomer, allowing for the separation of the desired D-isomer. This method is often lauded for its high selectivity and environmentally benign reaction conditions in the resolution step.

Synthesis of the Racemic Precursor: N-acetyl-3-(4-pyridyl)-DL-alanine

A common and efficient route to the racemic precursor is through the alkylation of diethyl acetamidomalonate.[2] This method generally provides good yields and is amenable to a variety of substituted starting materials.

Workflow for Racemic Precursor Synthesis

Caption: Diethyl acetamidomalonate route to the racemic precursor.

Experimental Protocol: Synthesis of N-acetyl-3-(4-pyridyl)-DL-alanine

-

Alkylation: To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in absolute ethanol), add diethyl acetamidomalonate (1.0 eq.). Stir the mixture at room temperature for 30 minutes. Add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) in ethanol dropwise. Reflux the reaction mixture for 12-16 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After cooling, filter the reaction mixture to remove sodium chloride. Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate.

-

Hydrolysis and Decarboxylation: Reflux the crude alkylated malonate intermediate in 6M hydrochloric acid for 4-6 hours. Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or NH4OH) to precipitate the racemic 3-(4-pyridyl)-DL-alanine. Acetylate the crude amino acid with acetic anhydride in acetic acid to obtain N-acetyl-3-(4-pyridyl)-DL-alanine.

Enzymatic Kinetic Resolution

Kinetic resolution relies on an enzyme that selectively catalyzes the hydrolysis of the N-acyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer intact. Acylase I from Aspergillus species is a commonly used enzyme for this purpose.

Workflow for Enzymatic Resolution

References

Enantioselective Synthesis of (R)-2-amino-3-(pyridin-4-yl)propanoic Acid: A Technical Guide

Introduction: The Significance of (R)-2-amino-3-(pyridin-4-yl)propanoic Acid

(R)-2-amino-3-(pyridin-4-yl)propanoic acid, a non-proteinogenic amino acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring, imparts unique physicochemical properties that are advantageous for designing novel therapeutic agents. The specific stereochemistry at the α-carbon is crucial for biological activity, making enantioselective synthesis a critical aspect of its application. This guide provides an in-depth exploration of the core strategies for the stereocontrolled synthesis of the (R)-enantiomer, designed for researchers, scientists, and professionals in drug development.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure α-amino acids is a well-established field, yet each target molecule presents unique challenges.[1] For (R)-2-amino-3-(pyridin-4-yl)propanoic acid, the primary strategies can be broadly categorized into three main approaches:

-

Asymmetric Catalysis: This is often the most efficient and atom-economical approach, utilizing a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

-

Chiral Auxiliaries: This method involves the temporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a reaction.

-

Enzymatic Resolution: This biocatalytic approach leverages the high stereoselectivity of enzymes to separate a racemic mixture of the target molecule or its precursor.

This guide will delve into the mechanistic underpinnings and practical considerations of each of these powerful strategies.

Asymmetric Catalysis: The Power of Chiral Ligands

Catalytic asymmetric synthesis has revolutionized the production of chiral molecules.[2] For the synthesis of α-amino acids, the asymmetric hydrogenation of prochiral dehydroamino acid precursors is a particularly powerful and widely adopted method.[3][4][5][6][7]

Asymmetric Hydrogenation of a Prochiral Dehydroamino Acid

The core of this strategy lies in the stereoselective reduction of an α,β-dehydroamino acid derivative. The general workflow is depicted below:

Caption: Workflow for Asymmetric Hydrogenation.

Causality Behind Experimental Choices:

-

Precursor Synthesis: The Erlenmeyer-Azlactone synthesis is a classic and reliable method for generating the necessary dehydroamino acid precursor. The choice of an N-acetyl protecting group is common as it activates the double bond for hydrogenation and is readily removed.[7]

-

Catalyst Selection: The choice of the chiral catalyst is paramount. Rhodium and Iridium complexes with chiral phosphine ligands, such as DuPhos or BINAP, are well-established for their high enantioselectivity in the hydrogenation of dehydroamino acids.[3][4][5] The ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

-

Deprotection: Acidic hydrolysis is a standard and effective method for removing the N-acetyl group to yield the final amino acid.

Experimental Protocol: Asymmetric Hydrogenation

-

Precursor Synthesis:

-

To a solution of 4-pyridinecarboxaldehyde and N-acetylglycine in acetic anhydride, add sodium acetate.

-

Heat the mixture under reflux for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated azlactone and hydrolyze it with a mild base (e.g., sodium carbonate solution) to obtain the α-acetamido-3-(pyridin-4-yl)acrylic acid.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water).

-

-

Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve the α-acetamido-3-(pyridin-4-yl)acrylic acid in a degassed solvent such as methanol.

-

Add a catalytic amount (0.1-1 mol%) of the chiral rhodium catalyst (e.g., [Rh(COD)(R,R-DuPhos)]BF₄).

-

Pressurize the reactor with hydrogen gas (typically 1-10 atm).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction for completion by TLC or HPLC.

-

Upon completion, vent the reactor and remove the solvent under reduced pressure.

-

-

Deprotection:

-

Dissolve the crude N-acetyl-(R)-2-amino-3-(pyridin-4-yl)propanoic acid in 6M HCl.

-

Heat the solution at reflux for 4-6 hours.

-

Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the free amino acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

| Parameter | Typical Value | Significance |

| Catalyst Loading | 0.1 - 1 mol% | Lower loading is more cost-effective. |

| Hydrogen Pressure | 1 - 10 atm | Affects reaction rate. |

| Temperature | 20 - 50 °C | Influences rate and selectivity. |

| Enantiomeric Excess (ee) | >95% | A measure of the stereoselectivity. |

Asymmetric Phase-Transfer Catalysis

Another powerful catalytic approach involves the use of chiral phase-transfer catalysts for the asymmetric alkylation of a glycine Schiff base.[8][9][10][11][12] This method is particularly attractive due to its operational simplicity and the use of readily available starting materials.

Caption: Asymmetric Phase-Transfer Catalysis Workflow.

Causality Behind Experimental Choices:

-

Glycine Substrate: A glycine Schiff base is used as a stabilized glycine enolate equivalent. The bulky benzophenone group provides steric hindrance and electronic effects that influence the stereochemical outcome.

-

Phase-Transfer Catalyst: Chiral quaternary ammonium salts derived from Cinchona alkaloids are commonly employed.[8][12] These catalysts form a chiral ion pair with the enolate, which is then transferred to the organic phase for alkylation. The specific stereochemistry of the catalyst dictates the facial selectivity of the alkylation.

-

Reaction Conditions: The reaction is typically carried out in a biphasic system (e.g., toluene/water) with a strong base in the aqueous phase to deprotonate the glycine Schiff base.

Chiral Auxiliaries: Stoichiometric Stereocontrol

The use of chiral auxiliaries is a robust and reliable method for asymmetric synthesis.[2][13][14][15][16] In this approach, a chiral molecule is covalently attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

A common strategy involves the use of Evans' oxazolidinone auxiliaries or Schöllkopf's bis-lactim ethers. The following illustrates the general principle using a chiral auxiliary approach.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

-

Acylation of the Chiral Auxiliary:

-

React the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an activated glycine derivative.

-

-

Diastereoselective Alkylation:

-

Treat the acylated auxiliary with a strong base (e.g., LDA or NaHMDS) at low temperature (-78 °C) to form a chiral enolate.

-

Add 4-(bromomethyl)pyridine as the electrophile. The chiral auxiliary shields one face of the enolate, leading to preferential alkylation from the less hindered face.

-

-

Cleavage of the Auxiliary:

-

Hydrolyze the alkylated product under acidic or basic conditions to cleave the chiral auxiliary and liberate the desired (R)-2-amino-3-(pyridin-4-yl)propanoic acid.

-

| Auxiliary | Typical Diastereomeric Excess (de) | Cleavage Conditions |

| Evans' Oxazolidinone | >98% | LiOH, H₂O₂ |

| Schöllkopf's Bis-lactim Ether | >95% | Mild acid hydrolysis |

Enzymatic Resolution: Nature's Chiral Catalysts

Enzymatic resolution is a powerful technique that exploits the high stereoselectivity of enzymes to separate racemic mixtures.[17][][19][20][21] For amino acids, aminoacylases are commonly used to selectively hydrolyze the N-acyl derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted acylated enantiomer.

Caption: Enzymatic Resolution Workflow.

Causality Behind Experimental Choices:

-

Enzyme Specificity: The key to this method is the enzyme's ability to selectively act on one enantiomer. Aminoacylases typically hydrolyze the L- (or S-) enantiomer of N-acyl amino acids, leaving the D- (or R-) enantiomer untouched.[17][20]

-

Reaction Conditions: Enzymatic reactions are conducted under mild conditions (neutral pH, room temperature), which is advantageous for sensitive substrates.

-

Separation: The resulting mixture of the free amino acid and the acylated amino acid can be separated based on their different physical and chemical properties, such as solubility or charge.

Experimental Protocol: Enzymatic Resolution

-

Synthesis of Racemic N-acetyl Amino Acid:

-

Prepare the racemic N-acetyl-2-amino-3-(pyridin-4-yl)propanoic acid by standard acylation methods.

-

-

Enzymatic Hydrolysis:

-

Dissolve the racemic N-acetyl amino acid in a buffered aqueous solution (pH ~7.5).

-

Add the aminoacylase enzyme (e.g., from Aspergillus oryzae).

-

Incubate the mixture at 37 °C for 24-48 hours.

-

-

Separation and Isolation:

-

Adjust the pH of the solution to precipitate the unreacted (S)-N-acetyl amino acid.

-

Filter to remove the precipitate.

-

Isolate the (R)-2-amino-3-(pyridin-4-yl)propanoic acid from the filtrate by ion-exchange chromatography or crystallization.

-

Comparative Analysis and Future Outlook

| Method | Advantages | Disadvantages |

| Asymmetric Hydrogenation | High enantioselectivity, catalytic, atom-economical. | Requires specialized high-pressure equipment, cost of precious metal catalysts. |

| Phase-Transfer Catalysis | Operationally simple, mild conditions. | Catalyst loading can be higher than hydrogenation, optimization may be required. |

| Chiral Auxiliaries | High diastereoselectivity, reliable. | Stoichiometric use of the auxiliary, additional protection/deprotection steps. |

| Enzymatic Resolution | Excellent enantioselectivity, mild conditions, environmentally friendly. | Maximum theoretical yield of 50% (without a racemization step), requires racemic starting material. |

The choice of synthetic strategy will depend on factors such as the desired scale of the synthesis, cost considerations, and available equipment. For large-scale industrial production, asymmetric catalysis is often the preferred route due to its efficiency. For smaller-scale laboratory synthesis, chiral auxiliary and enzymatic methods offer reliable and predictable outcomes.

Future developments in this field will likely focus on the discovery of new, more active, and selective catalysts, including those based on earth-abundant metals.[22][23] Additionally, the integration of enzymatic and chemocatalytic steps in chemoenzymatic cascades holds great promise for developing highly efficient and sustainable syntheses of (R)-2-amino-3-(pyridin-4-yl)propanoic acid and other valuable chiral amino acids.[24]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanism of asymmetric hydrogenation of β-dehydroamino acids catalyzed by rhodium complexes: Large-scale experimental and computational study - East China Normal University [pure.ecnu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric hydrogenation of alpha, beta-dehydroamino acid residue in cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dehydroamino acid - Wikipedia [en.wikipedia.org]

- 8. Two Highly Effective Phase-Transfer Catalysts for the Enantioselective Synthesis of ?-Amino Acid Derivatives | CHIMIA [chimia.ch]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. uni-giessen.de [uni-giessen.de]

- 11. Recent advances in asymmetric phase-transfer catalysis. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A chiral relay auxiliary for the synthesis of homochiral α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Chiral Auxiliary for the Synthesis of Optically Active Amino Acids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. academic.oup.com [academic.oup.com]

- 19. mdpi.com [mdpi.com]

- 20. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 21. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 22. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]

- 24. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00403E [pubs.rsc.org]

An In-depth Technical Guide to 3-(4-Pyridyl)-D-alanine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(4-Pyridyl)-D-alanine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical properties, structure, synthesis, and diverse applications of this versatile building block. By synthesizing technical data with practical insights, this guide aims to be an essential resource for those looking to incorporate this compound into their research and development endeavors.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a synthetic amino acid that has garnered considerable attention in medicinal chemistry and materials science. Its structure, which incorporates a pyridine ring into an alanine framework, imparts unique electronic and steric properties that are not found in naturally occurring amino acids. The D-chiral configuration is of particular importance in the design of peptides and small molecules with enhanced stability against enzymatic degradation, a critical attribute for therapeutic candidates. This guide will explore the fundamental characteristics of this compound and illuminate its growing role in the development of novel pharmaceuticals and advanced materials.

Chemical Properties and Structure

Core Chemical Identity

A solid understanding of the fundamental chemical identifiers of this compound is crucial for its proper handling, sourcing, and application in research.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-(pyridin-4-yl)propanoic acid | |

| Synonyms | (R)-2-Amino-3-(4-pyridyl)propionic acid, 4′-Aza-D-phenylalanine, D-Ala(4'-pyridyl)-OH | --INVALID-LINK-- |

| CAS Number | 37535-50-5 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 166.18 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder/crystalline solid | --INVALID-LINK-- |

Physicochemical Characteristics

The physicochemical properties of this compound are key to understanding its behavior in various experimental conditions, from reaction media to biological systems.

| Property | Value | Notes |

| Melting Point | 234-235 °C (for DL-racemic mixture) | The melting point of the pure D-enantiomer may vary.[1] |

| Solubility | General solubility in aqueous solutions, with solubility influenced by pH. As with other amino acids, it is expected to be less soluble in many organic solvents. | Specific quantitative data is not readily available. Solubility is generally highest in water and decreases with the addition of less polar organic solvents.[2] |

| pKa Values | Predicted pKa of the Fmoc-protected L-isomer is approximately 3.32. | Experimental pKa values for the unprotected D-isomer are not readily available in the literature. The pKa values of the carboxylic acid and the amino group are expected to be in the typical range for amino acids, with an additional pKa associated with the pyridine nitrogen.[3] |

Structural Elucidation: A Spectroscopic Overview

While experimental spectra for this compound are not widely published, a foundational understanding of its expected spectroscopic characteristics can be derived from the known spectra of its constituent parts: an alanine backbone and a 4-substituted pyridine ring.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the α-hydrogen, the β-hydrogens adjacent to the pyridine ring, and the aromatic protons of the pyridine ring. The chemical shifts of the pyridine protons will be in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the α-carbon, the β-carbon, and the carbons of the pyridine ring.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the pyridine ring (C=C and C=N stretching).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of amino acids and pyridyl compounds.

Synthesis and Chiral Purity

The synthesis of enantiomerically pure this compound is a critical process for its application in stereospecific drug design and peptide synthesis.

Synthetic Strategy: From Racemate to Pure Enantiomer

A common and effective route to this compound involves a multi-step process that begins with the synthesis of the racemic mixture, followed by chiral resolution.

Caption: General workflow for the synthesis of this compound.

A widely employed synthetic approach starts with the condensation of a 4-pyridylmethyl halide (such as 4-picolyl chloride) with diethyl acetamidomalonate.[4] This is followed by hydrolysis and decarboxylation to yield the racemic DL-3-(4-pyridyl)alanine. The crucial step is the enzymatic resolution of this racemate. This technique leverages the stereospecificity of enzymes to selectively acylate the L-enantiomer, leaving the D-enantiomer unreacted. The unreacted D-amino acid can then be separated from the N-acetylated L-amino acid.[4]

Experimental Protocol: A Conceptual Outline

While a detailed, validated protocol is proprietary to various manufacturers, the following outlines the key steps based on established chemical principles:

Part 1: Synthesis of DL-3-(4-Pyridyl)alanine

-

Condensation: React 4-picolyl chloride hydrochloride with diethyl acetamidomalonate in the presence of a suitable base (e.g., sodium ethoxide in ethanol).

-

Hydrolysis and Decarboxylation: Reflux the product from the condensation step with a strong acid (e.g., hydrochloric acid) to hydrolyze the ester and amide groups and effect decarboxylation to yield the racemic amino acid.

-

Purification: Purify the crude racemic product, for instance, by recrystallization.

Part 2: Enzymatic Resolution

-

Enzyme Selection: Choose an appropriate enzyme, such as an acylase, that demonstrates high stereoselectivity for the L-enantiomer.

-

Acylation Reaction: Incubate the racemic amino acid with the selected enzyme in a suitable buffer system, often with the addition of an acylating agent.

-

Separation: Separate the resulting N-acetyl-L-amino acid from the unreacted D-amino acid. This can often be achieved by exploiting differences in their solubility at different pH values.

-

Final Purification: Further purify the D-enantiomer through techniques like recrystallization to achieve high enantiomeric and chemical purity.

Ensuring Enantiomeric Purity: The Role of Chiral HPLC

The determination and confirmation of enantiomeric purity are paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

References

- 1. 1956-21-4 CAS MSDS (3-(4-Pyridyl)-DL-alanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. Fmoc-3-(4-pyridyl)-L-alanine CAS#: 169555-95-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Pyridyl)-D-alanine

This guide provides an in-depth analysis of the spectroscopic data for the non-proteinogenic amino acid 3-(4-Pyridyl)-D-alanine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Each section details the theoretical underpinnings, experimental protocols, and expected spectral features, ensuring a comprehensive understanding of the molecule's structural properties.

Introduction

This compound is a synthetic amino acid that has garnered interest in various fields, including peptide synthesis and medicinal chemistry. Its unique structure, incorporating a pyridyl ring, offers opportunities for novel molecular designs and applications.[1] Accurate structural elucidation is paramount for its effective use, and spectroscopic techniques are the cornerstone of this characterization. This guide will walk through the expected outcomes from ¹H NMR, ¹³C NMR, FTIR, and ESI-MS analyses, providing a robust framework for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amino acids to observe the exchange of labile protons.

-

Internal Standard: An internal standard is typically not required as modern spectrometers can lock onto the solvent signal.[2]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration, if required.

-

The spectral width should be set to cover the expected chemical shift range (typically 0-12 ppm).

-

Caption: Workflow for ¹H NMR analysis.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in D₂O is summarized below. Chemical shifts are influenced by the electronic environment; electronegative atoms and aromatic rings typically deshield adjacent protons, shifting their signals downfield.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-α | ~3.8 - 4.2 | Triplet (t) | ~6-7 | 1H |

| H-β | ~3.1 - 3.4 | Doublet of doublets (dd) | ~6-7, ~14-15 | 2H |

| Pyridyl H-2, H-6 | ~8.5 - 8.7 | Doublet (d) | ~5-6 | 2H |

| Pyridyl H-3, H-5 | ~7.3 - 7.5 | Doublet (d) | ~5-6 | 2H |

-

Pyridyl Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.0-9.0 ppm).[4][5] Due to the electron-withdrawing nature of the nitrogen atom, the protons at the 2 and 6 positions (ortho to N) will be the most deshielded and appear furthest downfield. The protons at the 3 and 5 positions (meta to N) will be more shielded and appear further upfield.

-

Alanine Backbone Protons: The α-proton, being adjacent to the carboxylic acid and amino groups, will be deshielded and is expected to appear as a triplet due to coupling with the two β-protons. The β-protons are diastereotopic and will likely appear as a doublet of doublets, coupling with the α-proton and with each other (geminal coupling). Their chemical shift is influenced by the adjacent aromatic ring.[3]

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR of this compound

The sample preparation and instrumentation are similar to that for ¹H NMR. However, due to the lower natural abundance of ¹³C, more scans are typically required.

-

Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.6-0.7 mL of D₂O) is beneficial.

-

Acquisition Parameters:

-

A proton-decoupled pulse sequence is standard.

-

The number of scans will be significantly higher (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

The spectral width will cover the typical range for organic molecules (~0-200 ppm).

-

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum is tabulated below. The chemical shifts are based on known values for pyridine and alanine derivatives.[6][7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~175 - 180 |

| Pyridyl C-4 | ~148 - 152 |

| Pyridyl C-2, C-6 | ~149 - 151 |

| Pyridyl C-3, C-5 | ~123 - 126 |

| C-α | ~55 - 60 |

| C-β | ~35 - 40 |

-

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field.

-

Pyridyl Carbons: The carbons of the pyridine ring will appear in the aromatic region. The carbon attached to the nitrogen (C-2, C-6) and the carbon at the para position (C-4) will be the most deshielded.[6]

-

Alanine Backbone Carbons: The α-carbon, attached to the nitrogen and carboxyl group, will be more deshielded than the β-carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR of this compound

-

Sample Preparation: For solid samples, the KBr pellet method is common.[9]

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Caption: Workflow for FTIR analysis using the KBr pellet method.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. In the solid state, amino acids exist as zwitterions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H stretch (from NH₃⁺) | 3200 - 2800 | Broad, Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (asymmetric, from COO⁻) | 1600 - 1560 | Strong |

| N-H bend (from NH₃⁺) | 1600 - 1500 | Medium |

| C=C, C=N ring stretch (pyridine) | 1600 - 1450 | Medium-Strong |

| C=O stretch (symmetric, from COO⁻) | ~1400 | Strong |

-

N-H and O-H Region: A very broad and strong absorption in the 2800-3200 cm⁻¹ range is characteristic of the stretching vibrations of the ammonium group (NH₃⁺) of the zwitterion, overlapping with C-H stretching.[9][10]

-

Carbonyl Region: The asymmetric and symmetric stretching of the carboxylate group (COO⁻) will give rise to two strong bands, typically around 1600-1560 cm⁻¹ and ~1400 cm⁻¹, respectively.[9]

-

Aromatic Region: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.[11][12][13] The exact positions can provide information about the substitution pattern.

-

Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

Experimental Protocol: ESI-MS of this compound

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid promotes protonation.

-

Instrumentation: Infuse the sample solution into an ESI mass spectrometer.

-

Data Acquisition:

-

Acquire the spectrum in positive ion mode.

-

The mass range should be set to observe the expected molecular ion (e.g., m/z 50-500).

-

For fragmentation studies (MS/MS), the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID).

-

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₈H₁₀N₂O₂) is 166.18 g/mol .[14]

-

Full Scan MS: In positive ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 167.19.

-

MS/MS Fragmentation: The fragmentation of protonated amino acids typically involves neutral losses from the amino and carboxyl groups.[15][16] For this compound, the following fragmentation pathways are plausible:

-

Loss of H₂O and CO: A common fragmentation pathway for amino acids is the sequential loss of water (18 Da) and carbon monoxide (28 Da) from the carboxyl group, leading to an iminium ion.

-

[M+H]⁺ (m/z 167) → [M+H - H₂O]⁺ (m/z 149) → [M+H - H₂O - CO]⁺ (m/z 121)

-

-

Loss of NH₃: Loss of ammonia (17 Da) from the amino group is another possible fragmentation.

-

[M+H]⁺ (m/z 167) → [M+H - NH₃]⁺ (m/z 150)

-

-

Side Chain Fragmentation: Cleavage of the bond between the α and β carbons can lead to fragments containing the pyridine ring. A prominent fragment would be the pyridylmethyl cation at m/z 92.

-

Caption: Plausible ESI-MS/MS fragmentation pathways for protonated this compound.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amino acids [medizin.uni-muenster.de]

Unlocking Therapeutic Potential: A Technical Guide to 3-(4-Pyridyl)-D-alanine Derivatives and Their Molecular Targets

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The non-natural amino acid 3-(4-Pyridyl)-D-alanine and its derivatives have emerged as versatile scaffolds in medicinal chemistry, offering unique structural properties for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the key molecular targets modulated by these compounds, with a focus on their application in oncology and neurodegenerative diseases. We will delve into the established role of this compound-containing peptides as antagonists of the somatostatin receptor subtype 2 (SSTR2) for the treatment of neuroendocrine tumors. Furthermore, we will explore the promising, albeit less direct, potential for derivatives of this scaffold to target enzymes crucial in cancer progression, such as Dihydrofolate Reductase (DHFR) and Histone Deacetylases (HDACs), as well as the Alzheimer's disease-associated enzyme, β-secretase (BACE1). This guide is intended to equip researchers and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to explore and advance the therapeutic applications of this important class of molecules.

Introduction: The Strategic Advantage of the Pyridyl Moiety

The incorporation of a pyridine ring into a D-alanine backbone confers several advantageous properties to small molecule drug candidates. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating specific interactions with biological targets. The aromatic nature of the ring allows for π-π stacking interactions, further enhancing binding affinity and specificity. The D-configuration of the alanine residue often provides resistance to enzymatic degradation, improving the pharmacokinetic profile of peptide-based therapeutics. This unique combination of features makes this compound derivatives attractive building blocks for drug discovery, enabling the development of compounds with enhanced potency, selectivity, and stability.

Somatostatin Receptor Subtype 2 (SSTR2): A Validated Target in Neuroendocrine Tumors

The most well-established therapeutic application of this compound derivatives is in the development of antagonists for the somatostatin receptor subtype 2 (SSTR2). SSTR2 is a G-protein coupled receptor that is overexpressed in many neuroendocrine tumors (NETs)[1][2]. The binding of somatostatin or its analogs to SSTR2 triggers a signaling cascade that can inhibit hormone secretion and cell proliferation. While radiolabeled SSTR2 agonists have been used for imaging and therapy of NETs, recent studies have shown that antagonists may offer superior tumor targeting and therapeutic efficacy[3][4].

The incorporation of pyridylalanine into somatostatin peptide analogs has been shown to be crucial for their antagonistic activity and high binding affinity to SSTR2[5][6][7][8].

SSTR2 Signaling Pathway

The following diagram illustrates the general signaling pathway of SSTR2 upon binding of its natural ligand, somatostatin, or synthetic antagonists.

Caption: SSTR2 signaling pathway modulation.

Experimental Protocols

This protocol describes the solid-phase synthesis of a DOTA-conjugated peptide containing this compound for subsequent radiolabeling.

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Ala(4-pyridyl)-OH)

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

-

DOTA-NHS ester

-

Diisopropylethylamine (DIPEA)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Swell the Rink Amide MBHA resin in DMF.

-

Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Couple the first Fmoc-protected amino acid using DIC and Oxyma Pure in DMF.

-

Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-D-Ala(4-pyridyl)-OH.

-

After the final amino acid coupling and Fmoc deprotection, couple DOTA-NHS ester to the N-terminus of the peptide using DIPEA in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

This protocol outlines the radiolabeling of the DOTA-conjugated peptide with Lutetium-177 for therapeutic applications[9][10][11][12].

Materials:

-

¹⁷⁷LuCl₃ solution

-

DOTA-peptide

-

Ammonium acetate buffer (0.1 M, pH 4.5-5.0)

-

Gentisic acid

-

Sterile water for injection

-

Heating block

-

Radio-HPLC or radio-TLC for quality control

Procedure:

-

In a sterile, pyrogen-free vial, dissolve the DOTA-peptide in ammonium acetate buffer.

-

Add gentisic acid as a radioprotectant.

-

Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution.

-

Gently mix and incubate the reaction mixture at 90-95°C for 20-30 minutes.

-

Allow the reaction to cool to room temperature.

-

Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity. A purity of >95% is typically required for clinical use.

This protocol describes a competitive binding assay to determine the affinity of the synthesized peptide for SSTR2[13].

Materials:

-

Cell line overexpressing human SSTR2 (e.g., HEK293-SSTR2)

-

Radiolabeled somatostatin analog (e.g., ¹²⁵I-SST-14 or ¹⁷⁷Lu-DOTA-TATE)

-

Synthesized pyridylalanine-containing peptide (unlabeled)

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Cell harvester and filter mats

-

Gamma counter

Procedure:

-

Culture HEK293-SSTR2 cells to confluency.

-

Prepare cell membranes by homogenization and centrifugation.

-

In a 96-well plate, add a constant amount of cell membranes to each well.

-

Add a fixed concentration of the radiolabeled somatostatin analog to each well.

-

Add increasing concentrations of the unlabeled pyridylalanine-containing peptide to compete with the radioligand for binding.

-

Incubate the plate at room temperature for 1-2 hours.

-

Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can be converted to the binding affinity (Ki).

| Parameter | Typical Value | Reference |

| SSTR2 Binding Affinity (Ki) | 1 - 10 nM | [6][7] |

| Radiochemical Purity | > 95% | [4] |

Emerging Targets in Oncology and Neurodegeneration

While the role of this compound derivatives in targeting SSTR2 is well-documented, the unique chemical properties of the pyridylalanine scaffold suggest its potential for interacting with other therapeutic targets. The following sections explore some of these promising areas.

Dihydrofolate Reductase (DHFR) Inhibition in Cancer

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate pathway, essential for the synthesis of nucleotides and certain amino acids required for cell proliferation[14][15][16]. Inhibition of DHFR is a clinically validated strategy for cancer chemotherapy, with methotrexate being a well-known example[5][17]. The pyridyl ring in this compound derivatives shares structural similarities with the pteridine ring of folic acid, suggesting that these compounds could be designed to fit into the active site of DHFR.

Caption: Mechanism of DHFR inhibition.

This is a spectrophotometric assay to screen for DHFR inhibitors[5][18][19][20][21].

Materials:

-

Recombinant human DHFR

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds (this compound derivatives)

-

Methotrexate (positive control)

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds and methotrexate in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and either the test compound, methotrexate, or vehicle control.

-

Add the DHFR enzyme to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time (kinetic read). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Histone Deacetylase (HDAC) Inhibition in Cancer and Neurological Disorders

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression[22]. HDAC inhibitors have emerged as a promising class of therapeutics for cancer and some neurological disorders[23][24][25][26]. The pyridyl group in this compound derivatives could potentially interact with the zinc ion in the active site of HDACs, a key interaction for many known HDAC inhibitors.

Caption: Mechanism of HDAC inhibition.

This is a fluorometric assay to screen for HDAC inhibitors[1][6][27][28].

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution (containing trypsin)

-

Test compounds (this compound derivatives)

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

-

96-well black, flat-bottom plate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer and either the test compound, positive control, or vehicle control.

-

Add the HDAC enzyme to each well and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

β-Secretase (BACE1) Inhibition in Alzheimer's Disease

β-secretase (BACE1) is an aspartyl protease that plays a key role in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides, which are the main component of amyloid plaques in the brains of Alzheimer's disease patients[29][30][31][32][33]. Inhibition of BACE1 is a major therapeutic strategy for Alzheimer's disease[32]. The pyridyl moiety of this compound derivatives could potentially form key interactions with the active site residues of BACE1.

Caption: Mechanism of BACE1 inhibition.

This is a fluorescence resonance energy transfer (FRET) based assay to screen for BACE1 inhibitors[3][7][34][35][36].

Materials:

-

Recombinant human BACE1

-

BACE1 FRET substrate (a peptide with a fluorophore and a quencher)

-

BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compounds (this compound derivatives)

-

A known BACE1 inhibitor (positive control)

-

96-well or 384-well black plate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and positive control in the assay buffer.

-

In a multi-well plate, add the assay buffer and either the test compound, positive control, or vehicle control.

-

Add the BACE1 enzyme to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the BACE1 FRET substrate.

-

Incubate the plate at 37°C, protected from light.

-

Measure the increase in fluorescence over time. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increased fluorescent signal.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Conclusion and Future Directions

This compound derivatives represent a valuable class of building blocks for the development of novel therapeutics. Their established role in high-affinity SSTR2 antagonists for neuroendocrine tumors highlights their potential in peptide-based drug design. The exploration of their activity against other key targets in oncology and neurodegeneration, such as DHFR, HDACs, and BACE1, presents exciting opportunities for future drug discovery efforts. The experimental protocols provided in this guide offer a starting point for researchers to investigate the therapeutic potential of this versatile chemical scaffold. Further optimization of these derivatives, guided by structure-activity relationship studies and advanced computational modeling, will be crucial in developing next-generation therapies with improved efficacy and safety profiles.

References

- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

- 2. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent antagonists of somatostatin: synthesis and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 16. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. scispace.com [scispace.com]

- 19. benchchem.com [benchchem.com]

- 20. assaygenie.com [assaygenie.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Amino acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. US11225475B2 - Substituted pyridines as inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 26. Histone deacetylase inhibitors derived from 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and related heterocycles selective for the HDAC6 isoform [pubmed.ncbi.nlm.nih.gov]

- 27. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 28. epigentek.com [epigentek.com]

- 29. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Developing β-secretase inhibitors for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The β-Secretase Enzyme BACE in Health and Alzheimer's Disease: Regulation, Cell Biology, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 34. benchchem.com [benchchem.com]

- 35. bpsbioscience.com [bpsbioscience.com]

- 36. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Mechanistic Contributions of 3-(4-Pyridyl)-D-alanine in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Pyridyl)-D-alanine is a non-proteinogenic, heterocyclic amino acid that has emerged as a pivotal building block in modern medicinal chemistry. Unlike molecules with a direct, intrinsic pharmacological effect, the mechanism of action of this compound is indirect, manifested through its strategic incorporation into larger bioactive peptides. Its primary role is to modulate the physicochemical properties, stability, and receptor-binding kinetics of these peptides, thereby refining their therapeutic profiles. This guide elucidates the mechanistic contributions of this compound, focusing on how its unique structure influences the function of peptide-based therapeutics. We will explore its impact on peptide solubility and stability, its role in modulating peptide-receptor interactions with case studies, and provide detailed experimental protocols for its application in peptide synthesis and evaluation.

Introduction: The Strategic Role of a Non-Natural D-Amino Acid

In the landscape of drug discovery, peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and unfavorable physicochemical properties, such as low aqueous solubility.[1] The introduction of non-natural amino acids is a cornerstone strategy to overcome these limitations. This compound, an analogue of phenylalanine where a pyridyl ring replaces the phenyl group, serves as a versatile tool for peptide chemists.[2][3]

The key features dictating its utility are:

-

The Pyridyl Moiety: The nitrogen atom in the aromatic ring introduces a hydrogen bond acceptor and alters the electronic distribution, which can lead to enhanced aqueous solubility and novel interactions with biological targets.[1][2]

-

D-Configuration: The use of a D-amino acid instead of the natural L-isomer provides steric shielding against enzymatic degradation by proteases, significantly increasing the in-vivo half-life of the resulting peptide.

Therefore, this compound does not act on a specific biological pathway on its own. Instead, its "mechanism of action" is defined by the functional enhancements it confers upon the peptide into which it is integrated.[4]

Core Contribution I: Modulating Physicochemical Properties

A primary challenge in the formulation of peptide drugs is their tendency to aggregate and their poor solubility at physiological pH.[2] The incorporation of pyridylalanine has been demonstrated to be an effective strategy to improve these characteristics.

Case Study: Glucagon Analogues Native glucagon is a 29-amino acid peptide hormone crucial for regulating blood glucose. However, its therapeutic use is complicated by its low solubility and stability in aqueous solutions.[2] Research has shown that replacing natural aromatic amino acids with 4-pyridyl-alanine (4-Pal) can significantly enhance the aqueous solubility of glucagon analogues.[2] This is attributed to the hydrophilic nature of the pyridyl group. This modification allows for the development of more stable and effective formulations for treating hypoglycemia.[2]

Data Summary: Physicochemical Impact of Pyridylalanine Substitution

| Parameter | Native Peptide (e.g., Glucagon) | Peptide with 4-Pal Substitution | Rationale for Change |

| Aqueous Solubility | Low at neutral pH | Enhanced | The hydrophilic pyridyl nitrogen improves interaction with water.[2] |

| Chemical Stability | Prone to aggregation | Superior biophysical character | Altered conformation and reduced hydrophobicity can prevent self-aggregation.[2] |

| Hydrophilicity (LogD) | Higher (less hydrophilic) | Lower (more hydrophilic) | The position of the pyridyl nitrogen influences the LogD value, with 4-Pal generally increasing hydrophilicity.[1][5] |

Core Contribution II: Influencing Peptide-Receptor Interactions

The substitution of natural amino acids with this compound can profoundly impact how a peptide binds to its target receptor, altering its affinity, selectivity, and functional output (agonist vs. antagonist activity).

Case Study: Somatostatin Receptor Antagonists Radiolabeled somatostatin receptor subtype 2 (SST2) antagonists are used for imaging and treating neuroendocrine tumors.[5] The amino acid at position 3 of the peptide is critical for influencing receptor affinity.[5] Studies on the SST2 antagonist LM3 demonstrated that substituting the native Tyr3 with pyridylalanine regioisomers (2-Pal, 3-Pal, and 4-Pal) directly impacts receptor binding.[1][5]

Specifically, the affinity for the SST2 receptor showed a clear trend, with the 4-Pal derivative exhibiting the highest affinity (lowest KD value).[5] This highlights how a minimal chemical modification—simply changing the position of the nitrogen atom in the ring—can be used to fine-tune the pharmacological properties of a peptide ligand.[1] The mechanism here is the precise positioning of the pyridyl nitrogen within the receptor's binding pocket, potentially forming new hydrogen bonds or electrostatic interactions that stabilize the peptide-receptor complex.

Data Summary: Receptor Binding Affinity of Pal-Substituted Somatostatin Analogues

| Analogue | KD (nM) | Bmax (fmol/μg protein) | Conclusion |

| [177Lu]Lu-DOTA-LM3 (Native Tyr3) | 0.09 ± 0.02 | ~11 | High baseline affinity. |

| [177Lu]Lu-DOTA-[l2Pal3]-LM3 | 0.18 ± 0.02 | ~10 | Substitution slightly reduces affinity. |

| [177Lu]Lu-DOTA-[3Pal3]-LM3 | 0.15 ± 0.01 | ~12 | Affinity is comparable to the native peptide. |

| [177Lu]Lu-DOTA-[4Pal3]-LM3 | 0.11 ± 0.01 | ~11 | Affinity is improved relative to other Pal isomers. |

| (Data adapted from Imperiale et al., 2023)[5] |

Experimental Protocols & Workflows

To harness the potential of this compound, researchers rely on established and validated methodologies. The following sections describe the core protocols for its incorporation into a peptide and the subsequent evaluation of its biological impact.

Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The workflow involves the sequential addition of amino acids (with protecting groups) to a growing peptide chain anchored to a solid resin support.[6]

Caption: Workflow for incorporating Fmoc-protected this compound via SPPS.

Step-by-Step Methodology: Single Coupling Cycle

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin). Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the terminal amine of the resin or growing peptide chain by treating it with 20% piperidine in DMF for 5-10 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-6 times) to remove residual piperidine and byproducts.

-

Activation & Coupling:

-

In a separate vessel, dissolve Fmoc-3-(4-Pyridyl)-D-alanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to activate the amino acid.

-

Immediately add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin again with DMF (5-6 times) to remove excess reagents.

-

Validation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent).

-

Cycle Repetition: Return to Step 2 to add the next amino acid in the sequence.

-

Final Cleavage: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the newly synthesized peptide by measuring its ability to compete with a known radiolabeled ligand for binding to a receptor.

Caption: Key steps in a competitive radioligand binding assay to determine peptide affinity.

Step-by-Step Methodology:

-

Plate Preparation: To a 96-well plate, add assay buffer, a fixed concentration of cell membranes expressing the target receptor (e.g., SST2), and a fixed concentration of the radioligand.

-

Competitor Addition: Add the synthesized pyridylalanine-containing peptide in increasing concentrations (serial dilutions). Include controls for total binding (no competitor) and non-specific binding (excess non-labeled ligand).

-

Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.

-

Harvesting: Rapidly aspirate the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with bound radioligand.

-

Washing: Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Measure the radioactivity on the filter for each well using a gamma or scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test peptide.

-

Plot the percentage of specific binding against the log concentration of the test peptide.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of test peptide that inhibits 50% of radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Conclusion

This compound is not a direct-acting pharmacological agent but rather a sophisticated molecular tool. Its mechanism of action is realized through its contribution to the structure and function of bioactive peptides. By enhancing solubility, increasing metabolic stability, and enabling fine-tuning of receptor interactions, it empowers researchers and drug developers to optimize peptide candidates, transforming promising molecules into viable therapeutic agents. The strategic application of this and other non-natural amino acids will continue to be a driving force in the evolution of peptide-based medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

Methodological & Application

Application Note: A Guide to Solid-Phase Peptide Synthesis Utilizing Fmoc-3-(4-Pyridyl)-D-alanine

Introduction: Expanding the Peptidic Universe with Non-Canonical Amino Acids

Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy has become the cornerstone of peptide chemistry, enabling the routine assembly of complex peptide sequences.[1][2] This method's robustness stems from its orthogonal protection scheme, where the base-labile Fmoc group provides temporary protection for the α-amino group, while acid-labile groups safeguard reactive side chains.[3] This allows for a cyclical process of deprotection and coupling on a solid support, simplifying purification and enabling automation.[4]

The true power of modern peptide science, however, lies in the incorporation of non-canonical amino acids, which imbue peptides with novel structural and functional properties. Fmoc-3-(4-Pyridyl)-D-alanine is one such building block, offering a unique combination of a D-amino acid configuration and a pyridyl functional group.[5] The D-configuration provides inherent resistance to enzymatic degradation, a critical attribute for therapeutic peptide development. The pyridyl side chain, with its basic nitrogen atom, introduces a hydrophilic and aromatic element, which can be exploited to enhance solubility, modulate biological activity, and serve as a handle for site-specific modifications and bioconjugation.[6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and practical insights for the successful incorporation of Fmoc-3-(4-Pyridyl)-D-alanine into synthetic peptides using Fmoc-SPPS.

Understanding the Reagent: Properties of Fmoc-3-(4-Pyridyl)-D-alanine

Fmoc-3-(4-Pyridyl)-D-alanine is a white to off-white powder that is stable under standard storage conditions (0-8°C). Its key structural features—the Fmoc protecting group, the D-chiral center, and the 4-pyridyl side chain—dictate its behavior in SPPS. The pyridyl group, being basic, will be protonated in the acidic environment of the final cleavage step, which is an important consideration for purification and handling of the final peptide.

| Property | Value | Source |

| Synonyms | Fmoc-D-Ala(4'-pyridyl)-OH, Fmoc-β-(4'-pyridyl)-D-Ala-OH | |

| CAS Number | 205528-30-9 | |

| Molecular Formula | C₂₃H₂₀N₂O₄ | |

| Molecular Weight | 388.4 g/mol | |

| Appearance | White powder | |

| Purity (HPLC) | ≥ 98% | |

| Storage | 0 - 8 °C |

The SPPS Workflow for Incorporating Fmoc-3-(4-Pyridyl)-D-alanine

The incorporation of Fmoc-3-(4-Pyridyl)-D-alanine follows the standard Fmoc-SPPS cycle. However, due to the steric hindrance imparted by the pyridyl ring, careful selection of coupling reagents and monitoring of the reaction progress are crucial for achieving high coupling efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Boc-Protected 3-(4-Pyridyl)-D-alanine in Solution-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Boc-D-4-Pyridylalanine

Boc-3-(4-Pyridyl)-D-alanine (Boc-D-4-Pya) is a non-canonical amino acid derivative of significant interest in medicinal chemistry and peptide-based drug development. Its structure incorporates three key features that make it a versatile building block for solution-phase synthesis:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino functionality. Its stability under a wide range of coupling conditions and its clean, quantitative removal under acidic conditions (typically with trifluoroacetic acid, TFA) make it a cornerstone of classic peptide synthesis strategies.[1][2] This allows for controlled, stepwise elongation of peptide chains in solution.[3]

-

The D-Configuration: The D-chiral center offers a strategic advantage in drug design by conferring resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This can significantly enhance the in vivo stability and pharmacokinetic profile of peptide-based therapeutics.[4]

-

The 4-Pyridyl Side Chain: The pyridine ring is a unique functional moiety. It can act as a hydrogen bond acceptor, participate in π-π stacking interactions, and serve as a metal-chelating group, which is particularly useful for targeting metalloenzymes.[4] Furthermore, the pyridyl nitrogen can be protonated to enhance solubility or serve as a handle for further chemoselective modifications, such as N-alkylation or palladium-catalyzed cross-coupling reactions.[5][6]

Solution-phase peptide synthesis (SPPS), while often considered more labor-intensive than solid-phase methods, offers distinct advantages for specific applications. It is highly scalable, allows for the purification and characterization of intermediates at each step to ensure purity, and can be more effective for complex or "difficult" sequences prone to aggregation.[1] This guide provides detailed protocols and technical insights for the effective use of Boc-D-4-Pyridylalanine in solution-phase synthesis workflows.

Part 1: Dipeptide Synthesis via Carbodiimide-Mediated Coupling